3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde
Overview
Description
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is a chemical compound with the empirical formula C16H16O3 . It has a molecular weight of 256.30 . The SMILES string for this compound is COc1ccc (C=O)cc1OCc2ccccc2C .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde is 1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-16-9-13(10-17)7-8-15(16)18-2/h3-10H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde include a molecular weight of 256.30 . The compound is solid at room temperature . More specific properties like melting point, boiling point, and solubility might be available in comprehensive chemical databases.Scientific Research Applications
Oxidation Reactions and Radical Formation
- Oxidants react with methoxy substituted benzyl phenyl sulfides, leading to the formation of methoxy substituted benzyl derivatives and benzaldehydes. This process distinguishes between oxidants that react through single electron transfer and those that react via direct oxygen atom transfer in a two-electron process. Oxidation by oxoruthenium compounds likely proceeds through a concerted mechanism (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
- Photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes occurs at high conversion and selectivity on a TiO2 photocatalyst under O2 atmosphere. This reaction proceeds under both UV-light and visible light irradiation (Higashimoto et al., 2009).
Regioselective Protection
- The 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde can be regioselectively protected with different protecting groups, including p-methoxybenzyl, in yields ranging between 67-75% (Plourde & Spaetzel, 2002).
Enzyme Catalyzed Asymmetric C–C-Bond Formation
- Benzaldehyde lyase catalyzes the formation and cleavage of (R)-benzoin derivatives. The optimal ratio for synthesizing (R)-3-methoxy-2'-chlorobenzoin involves equimolar ratios of 3-methoxybenzaldehyde and 2-chlorobenzaldehyde, using a two-phase system for the reaction (Kühl et al., 2007).
Linkers for Solid Phase Organic Synthesis
- Electron rich benzaldehyde derivatives, including 2-methoxy-4-hydroxybenzaldehyde, have been investigated for use as linkers in solid phase organic synthesis. These compounds are converted to secondary amides and then cleaved from the support by treatment with trifluoroacetic acid, yielding high purity products (Swayze, 1997).
Photoinduced Oxidation
- Photo-oxidation of methoxybenzyl sulfides, including 4-methoxybenzyl methyl sulfide, results in the formation of the corresponding benzaldehyde, occurring through an electron transfer process. This highlights the stability of thionium ions in one-electron oxidation mechanisms of sulfides (Bettoni et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-4-[(2-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-5-3-4-6-14(12)11-19-15-8-7-13(10-17)9-16(15)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYAPCPFYMPBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397370 | |
Record name | 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
361465-12-5 | |
Record name | 3-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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